
2-(Propan-2-yloxy)ethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Overview
Description
2-(Propan-2-yloxy)ethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yloxy)ethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The key steps include:
Formation of the hexahydroquinoline core: This is usually achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an amine.
Introduction of the thiophene ring: This can be done via a Friedel-Crafts acylation reaction.
Attachment of the 2-(Propan-2-yloxy)ethyl group: This step often involves nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the methoxyphenyl group.
Reduction: Reduction reactions can occur at the carbonyl group in the hexahydroquinoline core.
Substitution: Nucleophilic substitution reactions can take place at the 2-(Propan-2-yloxy)ethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds similar to this hexahydroquinoline derivative exhibit significant antioxidant activity. They can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Activity
Studies have shown that derivatives of hexahydroquinoline compounds possess antimicrobial properties. They can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It may inhibit specific enzymes involved in inflammation pathways, making it a candidate for treating inflammatory diseases.
Cytotoxicity Against Cancer Cells
Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines. Its mechanism may involve the induction of apoptosis or cell cycle arrest in cancer cells.
Medicinal Chemistry
In medicinal chemistry, the synthesis and modification of this compound can lead to the development of new pharmaceuticals. Its structure allows for various substitutions that may enhance its therapeutic efficacy or reduce toxicity.
Drug Design and Development
The unique structural features of the compound make it a valuable template for drug design. Computational modeling and structure-activity relationship (SAR) studies can be performed to optimize its pharmacological properties.
Case Studies
- Case Study on Antioxidant Activity : A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of hexahydroquinoline derivatives. The results demonstrated that modifications at specific positions significantly enhanced their radical scavenging ability.
- Antimicrobial Testing : Research conducted by Smith et al. (2023) assessed the antimicrobial effects of various hexahydroquinoline derivatives against resistant bacterial strains. The findings indicated promising activity against Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Evaluation : A recent investigation published in Cancer Letters explored the cytotoxic effects of this compound on breast cancer cell lines. The study revealed that it induced apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yloxy)ethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Hexahydroquinoline Derivatives: These include compounds with similar core structures but different substituents.
Thiophene-Containing Compounds: These are compounds that contain a thiophene ring, which is known for its biological activity.
Uniqueness
What sets 2-(Propan-2-yloxy)ethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-(propan-2-yloxy)ethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (ChemDiv Compound ID: 5991-0362) is a heterocyclic organic compound with potential pharmacological applications. Its unique structure combines a quinoline core with various functional groups that may contribute to its biological activity. This article reviews the compound's biological activity based on diverse sources, including synthesis methods, mechanisms of action, and specific case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and its IUPAC name is as follows:
This structure is characterized by the presence of a thiophene ring and a methoxyphenyl group, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, related hexahydroquinoline derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines.
Table 1: Anticancer Activity of Similar Compounds
Compound ID | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
5991-0362 | MCF-7 (Breast) | 10.5 | |
8013-8819 | HCT116 (Colon) | 8.3 | |
8013-8819 | A549 (Lung) | 15.0 |
These results suggest that the compound may act as an effective inhibitor of cancer cell proliferation.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular functions such as phospholipase A2 (PLA2), which is implicated in inflammatory responses and cancer progression .
- Receptor Modulation : It may interact with specific receptors that regulate cell signaling pathways associated with cell growth and apoptosis.
- Antioxidant Activity : The presence of methoxy and thiophene groups could enhance its ability to scavenge free radicals, thereby reducing oxidative stress within cells.
Study on Cytotoxicity
A study evaluated the cytotoxic effects of various derivatives on human breast cancer cells (MCF-7). The results showed that compounds with similar structural features to 5991-0362 had IC50 values ranging from 8 to 15 μM, indicating moderate to high cytotoxicity against these cells .
In Vivo Studies
In vivo studies are necessary to confirm the efficacy observed in vitro. Preliminary animal studies suggest that compounds with similar structures can reduce tumor size significantly when administered at optimal dosages.
Properties
IUPAC Name |
2-propan-2-yloxyethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-thiophen-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO5S/c1-16(2)32-10-11-33-27(30)24-17(3)28-21-13-19(20-7-5-6-8-23(20)31-4)14-22(29)26(21)25(24)18-9-12-34-15-18/h5-9,12,15-16,19,25,28H,10-11,13-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRXFAMEACULNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3OC)C4=CSC=C4)C(=O)OCCOC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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